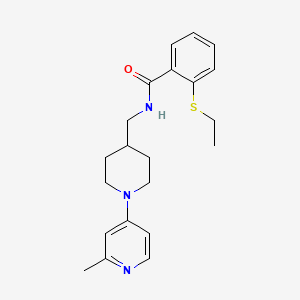

2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound with a unique structure that combines several functional groups

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c1-3-26-20-7-5-4-6-19(20)21(25)23-15-17-9-12-24(13-10-17)18-8-11-22-16(2)14-18/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJIYUNBMGEYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction with the piperidine intermediate.

Attachment of the Benzamide Group: The benzamide group is attached through an amide bond formation reaction.

Addition of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Research indicates that compounds with similar structural features often exhibit significant biological activity due to their ability to mimic natural substrates or ligands. The mechanism of action for this compound primarily involves interaction with specific biological receptors or enzymes, making it a candidate for various therapeutic applications.

Therapeutic Applications

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain pathways involved in tumor growth, similar to other small molecule inhibitors targeting kinases involved in cancer progression.

- Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it may have potential applications in treating disorders such as depression or anxiety.

- Inhibition of Enzymatic Activity : As a small molecule inhibitor, it could be utilized in the development of drugs targeting specific enzymes implicated in various diseases.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in clinical settings:

- A study demonstrated that structurally analogous compounds showed promising results as inhibitors of protein kinases involved in cancer signaling pathways, indicating that 2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide could have similar effects .

- Another research highlighted the importance of structural modifications in enhancing the selectivity and potency of piperidine-based inhibitors against specific targets .

Mécanisme D'action

The mechanism of action of 2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(methylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

- 2-(ethylthio)-N-((1-(3-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

- 2-(ethylthio)-N-((1-(2-methylpyridin-3-yl)piperidin-4-yl)methyl)benzamide

Uniqueness

2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Activité Biologique

2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 2034259-51-1, is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzamide moiety, a piperidine ring, and a pyridine ring, contributing to its solubility and biological activity, which are crucial for drug development.

Molecular Structure

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This structural diversity allows for various interactions with biological targets.

Synthesis

The synthesis of this compound involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The synthesis process is essential for ensuring the compound's effectiveness in biological applications.

The biological activity of this compound is primarily attributed to its role as a small molecule inhibitor. Such compounds are often designed to target specific biological pathways, including receptor binding and enzyme inhibition.

Pharmacological Properties

Research has indicated that this compound exhibits promising pharmacological properties. It has been studied for its potential applications in treating various conditions due to its ability to modulate biological pathways effectively. The ethylthio group enhances the compound's solubility, facilitating better absorption and bioavailability.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antineoplastic Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antineoplastic activity against various cancer cell lines. For instance, certain derivatives have demonstrated lower EC50 values than established chemotherapeutics, indicating higher potency .

- Receptor Binding Studies : Binding affinity studies suggest that this compound interacts with multiple receptors involved in neurotransmission and cellular signaling. These interactions may lead to therapeutic effects in neurological disorders .

- In Vivo Efficacy : Preliminary animal studies have indicated that this compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(ethylthio)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including (1) condensation of a benzamide precursor with a thiol-containing intermediate and (2) alkylation of the piperidine moiety. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during thiol coupling to prevent disulfide byproducts) .

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .

- Purification methods , such as column chromatography or preparative HPLC, to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks, particularly the ethylthio and piperidinylmethyl groups .

- High-resolution mass spectrometry (HR-MS) for exact mass confirmation .

- HPLC with UV/Vis detection (≥95% purity threshold) to assess impurities from incomplete coupling or oxidation .

Advanced Research Questions

Q. How can researchers optimize the alkylation step during synthesis to minimize byproduct formation?

- Use substoichiometric catalysts (e.g., KI in SN2 reactions) to accelerate piperidine alkylation .

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the ethylthio group during prolonged reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to terminate the reaction at optimal conversion .

Q. What strategies are effective in resolving discrepancies between computational modeling and experimental spectral data for this compound?

- X-ray crystallography provides definitive stereochemical validation, particularly for the piperidine-pyridine spatial arrangement .

- DFT (Density Functional Theory) calculations can reconcile NMR chemical shift deviations by comparing predicted vs. observed spectra .

- Variable-temperature NMR helps identify dynamic conformational changes that may obscure spectral assignments .

Q. What in vitro assays are suitable for elucidating the compound's mechanism of action against specific enzyme targets?

- Fluorescence polarization assays to measure binding affinity to kinases or GPCRs, leveraging the pyridine moiety's intrinsic fluorescence .

- Enzyme inhibition kinetics (e.g., IC₅₀ determination via colorimetric substrates) for targets like cytochrome P450 isoforms .

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Q. How do stereochemical considerations impact the compound's biological activity, and what chiral resolution methods are applicable?

- The piperidine ring conformation influences binding to chiral targets (e.g., opioid receptors). Resolve enantiomers via:

- Chiral HPLC using cellulose-based columns .

- Enzymatic resolution with lipases or esterases to hydrolyze specific stereoisomers .

- Circular dichroism (CD) spectroscopy correlates absolute configuration with bioactivity trends .

Methodological Notes

- Contradiction Analysis : If conflicting bioactivity data arise (e.g., varying IC₅₀ values across studies), validate assay conditions (pH, buffer composition) and compound stability under test conditions .

- Data Reproducibility : Standardize synthetic protocols (e.g., solvent degassing, reagent drying) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.